

An In-depth Technical Guide on the Spectroscopic Data of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

Cat. No.: *B12429405*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine is a monoterpenoid indole alkaloid that has been isolated from the leaves of *Alstonia scholaris*, a plant with a history of use in traditional medicine. This technical guide aims to provide a comprehensive overview of the spectroscopic data for **N1-Methoxymethyl picrinine**, a crucial aspect for its identification, characterization, and further development in pharmaceutical research. While a definitive primary source containing the complete spectroscopic dataset was not publicly accessible at the time of this writing, this document compiles available information and presents standardized experimental protocols for the acquisition of such data.

Introduction

N1-Methoxymethyl picrinine is a derivative of picrinine, an akuammiline alkaloid. It is characterized by the addition of a methoxymethyl group at the N1 position of the indole nucleus. The molecular formula for **N1-Methoxymethyl picrinine** is C₂₂H₂₆N₂O₄, with a corresponding molecular weight of 382.5 g/mol. The structural elucidation and confirmation of such complex natural products heavily rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

While the primary literature from Wang et al. (2009), which reportedly contains the detailed spectroscopic characterization of **N1-Methoxymethyl picrinine**, could not be accessed for this guide, the following sections detail the expected data and the methodologies for their acquisition.

Spectroscopic Data (Hypothetical)

The following tables represent the anticipated structure for the presentation of quantitative spectroscopic data for **N1-Methoxymethyl picrinine**, based on the analysis of similar indole alkaloids.

Table 1: ^1H NMR Spectroscopic Data for **N1-Methoxymethyl picrinine** (Expected)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data unavailable in accessible literature			

Table 2: ^{13}C NMR Spectroscopic Data for **N1-Methoxymethyl picrinine** (Expected)

Position	Chemical Shift (δ , ppm)
Data unavailable in accessible literature	

Table 3: Mass Spectrometry Data for **N1-Methoxymethyl picrinine**

Technique	Ionization Mode	Observed m/z	Interpretation
HRESIMS	ESI+	$[\text{M}+\text{H}]^+$	Molecular Ion
Specific m/z value not available			

Table 4: Infrared (IR) Spectroscopic Data for **N1-Methoxymethyl picrinine** (Expected)

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data unavailable in accessible literature	

Experimental Protocols

The following are detailed, standardized methodologies for the key experiments required to obtain the spectroscopic data for **N1-Methoxymethyl picrinine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: An accurately weighed sample of purified **N1-Methoxymethyl picrinine** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition:
 - A standard pulse sequence is used.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
 - The relaxation delay is optimized based on the compound's properties (typically 1-5 seconds).
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to simplify the spectrum.

- The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- A larger number of scans is typically required compared to ^1H NMR to achieve a good signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **N1-Methoxymethyl picrinine** is prepared in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.
- Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source is commonly used for the analysis of alkaloids.
- Acquisition:
 - The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - The mass spectrometer is operated in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - The instrument is calibrated to ensure high mass accuracy.
 - Full scan mass spectra are acquired over a relevant m/z range.
- Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition of the compound.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared

by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Acquisition:**
 - A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
 - The sample spectrum is then recorded.
 - Spectra are typically collected over the range of 4000-400 cm^{-1} .
- **Data Analysis:** The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C-N, aromatic C-H).

Visualizations

As specific signaling pathway information for **N1-Methoxymethyl picrinine** is not available, the following diagrams illustrate generalized workflows for the isolation and spectroscopic analysis of natural products like indole alkaloids.

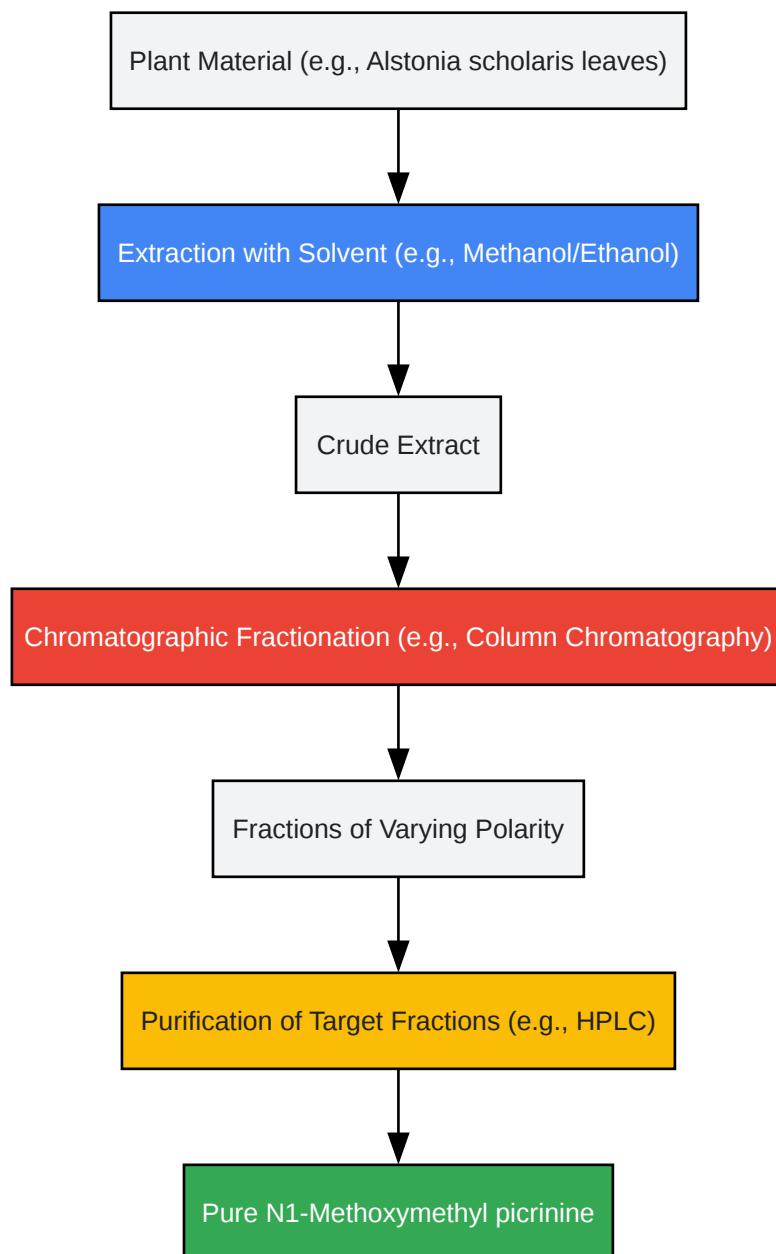


Figure 1: General Workflow for Natural Product Isolation

[Click to download full resolution via product page](#)

Caption: General Workflow for Natural Product Isolation

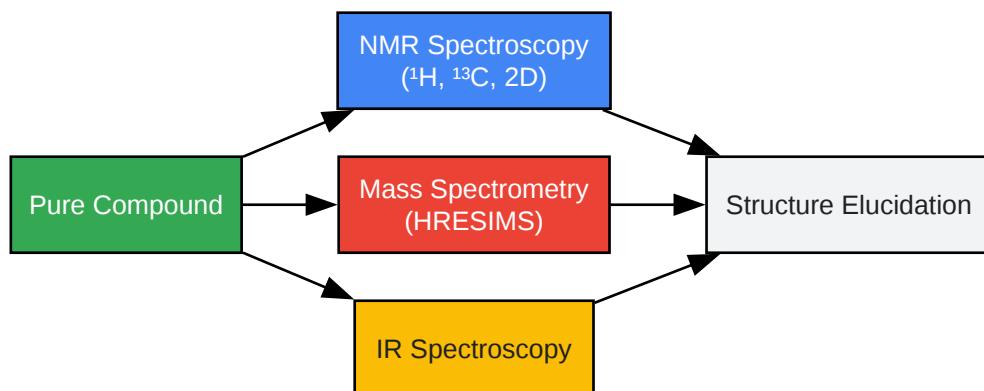


Figure 2: Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow

Conclusion

The comprehensive spectroscopic characterization of **N1-Methoxymethyl picrinine** is fundamental for its unequivocal identification and for enabling further research into its biological activities and potential therapeutic applications. This guide provides the framework for understanding and acquiring the necessary NMR, MS, and IR data. The availability of the specific data from primary literature is crucial, and further efforts to obtain the findings of Wang et al. (2009) are warranted to complete the spectroscopic profile of this intriguing natural product. Researchers in the field are encouraged to use the detailed protocols outlined herein to ensure the generation of high-quality, reproducible data.

- To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data of N1-Methoxymethyl picrinine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12429405#n1-methoxymethyl-picrinine-spectroscopic-data-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com